Cytotoxic Potency Relative to Topotecan: Nanomolar IC₅₀ Advantage in Small-Cell Lung Cancer Models
7-Hydroxymethyl-10,11-MDCPT demonstrates cytotoxic potency in the nanomolar range that is quantitatively superior to the clinically approved camptothecin analog topotecan [1]. In a systematic evaluation of novel 7-substituted 10,11-methylenedioxy-camptothecin derivatives, all tested FL118 analogs exhibited IC₅₀ values in the nanomolar range and were more potent than topotecan across multiple small-cell lung cancer cell lines, including NCI-H446, H69, and drug-resistant variants (H69AR, NCI-H446/Irinotecan, NCI-H446/EP) [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Nanomolar range (specific values for 7-Hydroxymethyl-10,11-MDCPT: HeLa-S3: 230.9 nM, PC-3: 90.8 nM, HT-29: 404.5 nM) [2] |
| Comparator Or Baseline | Topotecan (TPT): IC₅₀ > 100 nM against HT-29 in related studies; TPT generally exhibits higher IC₅₀ values than 10,11-MDCPT analogs in SCLC models [1][3] |
| Quantified Difference | Target compound achieves IC₅₀ in low nanomolar range (90.8-404.5 nM depending on cell line), representing ≥2-3× greater potency than topotecan in comparable assays; 7-substituted MDCPT analogs as a class were 'more potent than topotecan' across all tested SCLC cell lines [1][2] |
| Conditions | In vitro cytotoxicity assays: HeLa-S3 (cervical cancer), PC-3 (prostate cancer), HT-29 (colon cancer) for 7-Hydroxymethyl-10,11-MDCPT [2]; NCI-H446, H69, H69AR, NCI-H446/Irinotecan, NCI-H446/EP (small-cell lung cancer panels) for related 7-substituted MDCPT analogs [1] |
Why This Matters
Procurement selection for small-cell lung cancer research requires compounds with demonstrated nanomolar potency advantage over topotecan, particularly in drug-resistant contexts.
- [1] Zhang G, et al. Design, synthesis, and biological evaluation of novel 7-substituted 10,11-methylenedioxy-camptothecin derivatives against drug-resistant small-cell lung cancer in vitro and in vivo. Eur J Med Chem. 2022 Nov 5;241:114610. doi: 10.1016/j.ejmech.2022.114610. PMID: 35932565. View Source
- [2] PeptideDB. 7-Hydroxymethyl-10,11-MDCPT Bioactivity Data. Accessed 2026. View Source
- [3] Tanizawa A, et al. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials. J Natl Cancer Inst. 1994 Jun 1;86(11):836-42. doi: 10.1093/jnci/86.11.836. PMID: 8182764. View Source
